Thiourea vs. Carboxamide Bioisosteric Potency Differential: Evidence from the ML267 Antibacterial Program
The thiourea moiety in piperazine-1-carbothioamides is a non-negotiable pharmacophore for bacterial Sfp-PPTase inhibition. In the ML267 series, the thiourea lead compound (analogue 1) exhibited an IC₅₀ of 1.4 µM, whereas all urea and amide bioisosteres (analogues 12–17) were inactive (IC₅₀ ≥ 114 µM), representing a >80-fold loss in potency upon O-for-S substitution [1]. This directly differentiates 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide (CAS 499197-62-5) from its carboxamide counterpart 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide (CAS 401637-54-5) and establishes the thiocarbonyl group as the critical driver of target engagement.
| Evidence Dimension | Sfp-PPTase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Thiourea-based piperazine-1-carbothioamide scaffold retains S-binding capacity (exact IC₅₀ for CAS 499197-62-5 not reported in peer-reviewed literature) |
| Comparator Or Baseline | ML267 thiourea analogue 1: IC₅₀ = 1.4 µM; Urea analogue 13: IC₅₀ ≥ 114 µM (inactive) |
| Quantified Difference | >80-fold potency differential between thiourea and urea/carboxamide in isosteric pairs |
| Conditions | Sfp-PPTase HTS assay in triplicate; fluorescence polarization readout; human orthologue counter-screen |
Why This Matters
Procurement of the carbothioamide rather than the cheaper carboxamide analogue is essential for any research program targeting bacterial PPTases or exploiting the thiourea pharmacophore, as the O→S substitution has been empirically demonstrated to eliminate target binding.
- [1] Foley, T. L.; et al. J. Med. Chem. 2014, 57 (3), 1063–1078. Table 1, Table 2. View Source
